molecular formula C10H6ClO3S- B223991 8-Chloronaphthalene-1-sulfonate

8-Chloronaphthalene-1-sulfonate

Cat. No.: B223991
M. Wt: 241.67 g/mol
InChI Key: OPFNCYFEIBUZHU-UHFFFAOYSA-M
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Description

8-Chloronaphthalene-1-sulfonate (CAS: 145-74-4) is a naphthalene derivative substituted with a chlorine atom at the 8-position and a sulfonate group at the 1-position. Its molecular formula is C₁₀H₇ClO₃S, with a molecular weight of 242.67 g/mol . The compound exists as a sulfonic acid or its sodium salt (CAS: 5439-85-0), with the latter being more water-soluble due to ionic character .

Properties

IUPAC Name

8-chloronaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFNCYFEIBUZHU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClO3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Chemistry

8-Chloronaphthalene-1-sulfonate serves as a precursor for synthesizing other chloronaphthalene derivatives. Its sulfonate group allows for various reactions, such as:

  • Dye Synthesis: The compound is used in the production of dyes due to its ability to participate in electrophilic substitutions .
  • Functional Materials Development: The properties of this compound may lead to advancements in ionic liquids and other functional materials .

Material Science

Research indicates that this compound can influence the properties of organic solar cells (OSCs). Specifically:

  • It has been identified as an additive that tunes the donor/acceptor vertical distribution within OSCs, enhancing performance by improving charge carrier collection .
Application AreaDescriptionImpact
Organic ChemistryPrecursor for dyesFacilitates synthesis of various dye compounds
Material ScienceAdditive in OSCsIncreases efficiency of solar cells

Biological Research

This compound exhibits biological activity, particularly regarding enzyme inhibition:

  • It has been studied for its effects on specific enzymes relevant to biochemical assays, indicating potential pharmacological applications .
Biological ActivityEnzyme TargetApplication
InhibitionVarious enzymesUseful in biochemical assays and drug development

Case Study 1: Enzymatic Inhibition

A study demonstrated that sodium this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This property was leveraged to explore its potential as a therapeutic agent .

Case Study 2: Organic Solar Cells

Research highlighted the role of this compound in enhancing the performance of nonfullerene organic solar cells. The study found that this compound significantly improved charge carrier dynamics, leading to higher efficiency rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene derivatives with sulfonate or halogen substituents are widely studied for their physicochemical and biochemical properties. Below is a comparative analysis of 8-chloronaphthalene-1-sulfonate with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₀H₇ClO₃S 242.67 -Cl (8), -SO₃H (1) High polarity due to sulfonate group; used as synthetic intermediate .
8-Anilino-naphthalene-sulfonate (ANS) C₁₆H₁₃NO₃S 299.34 -NHPh (8), -SO₃H (1) Fluorescent probe for studying protein conformational changes; hydrophobic binding .
8-Hydroxynaphthalene-1-sulfonic acid C₁₀H₈O₄S 224.23 -OH (8), -SO₃H (1) Acidic hydroxyl group enhances solubility; utilized in azo dye synthesis .
8-Chloro-1-methylnaphthalene C₁₁H₉Cl 176.64 -Cl (8), -CH₃ (1) Lipophilic (logP = 4.2); serves as a halogenated aromatic building block .
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 -NO₂ (1) Electron-withdrawing nitro group; precursor in explosive and pesticide synthesis .

Key Research Findings

Spectral and Physicochemical Properties

  • This compound: Characterized by NMR and X-ray crystallography in related sulfonate derivatives (e.g., 8-Quinolyl sulfonate), confirming planar naphthalene rings and sulfonate group geometry .
  • ANS : Exhibits fluorescence quenching in polar environments, a property leveraged in protein folding studies .
  • 1-Nitronaphthalene : UV-Vis spectra show strong absorption at 270–300 nm due to nitro-aromatic conjugation .

Preparation Methods

Sulfonation of Naphthalene

Naphthalene undergoes electrophilic aromatic substitution using sulfuric acid or oleum to introduce the sulfonic acid group at the 1-position. The reaction typically occurs at elevated temperatures (80–160°C) under controlled agitation to ensure uniform mixing. Key parameters include:

  • Acid strength : Oleum (20–30% SO₃) enhances sulfonation efficiency compared to concentrated sulfuric acid.

  • Temperature control : Maintaining 80–85°C prevents side reactions such as polysulfonation or ring degradation.

Reaction equation :
C10H8+H2SO4C10H7SO3H+H2O\text{C}_{10}\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O}

Chlorination of Sulfonated Intermediate

The sulfonated naphthalene is chlorinated at the 8-position using chlorine gas or chlorinating agents (e.g., Cl₂/FeCl₃). Vulcanchem’s protocol for 8-chloronaphthalene-1-sulfonyl chloride highlights a two-step process:

  • Sulfonation : Naphthalene → Naphthalene-1-sulfonic acid.

  • Chlorination : Naphthalene-1-sulfonic acid → 8-chloronaphthalene-1-sulfonyl chloride using Cl₂ at 40–60°C.

Critical consideration : The chlorination step requires precise regioselectivity to avoid isomer formation. Meta-directing effects of the sulfonic acid group favor substitution at the 8-position.

Neutralization to Sodium Salt

The final step involves neutralizing 8-chloronaphthalene-1-sulfonic acid with sodium hydroxide:
C10H6ClSO3H+NaOHC10H6ClSO3Na+H2O\text{C}_{10}\text{H}_6\text{ClSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_6\text{ClSO}_3\text{Na} + \text{H}_2\text{O}

Industrial process :

  • Concentration : 20–30% NaOH solution ensures complete neutralization.

  • Purification : Crystallization from aqueous ethanol yields >95% pure sodium salt.

Alternative Synthesis Routes

Diazotization and Sandmeyer Reaction

This method, adapted from 1-bromo-8-chloronaphthalene synthesis, modifies the naphthalene core before sulfonation:

  • Amination : 8-Chloronaphthalen-1-amine is prepared via nitration and reduction.

  • Diazotization : Treatment with NaNO₂ and TsOH in acetonitrile at -5°C forms the diazonium salt.

  • Sulfonation : The diazonium intermediate reacts with CuBr and H₂SO₄ to introduce the sulfonate group.

Advantages :

  • Avoids direct sulfonation challenges.

  • Achieves 72% yield with 99% purity after column chromatography.

Direct Sulfonation-Chlorination

A one-pot method combines sulfonation and chlorination using mixed acids:

ParameterValueSource
ReactantsNaphthalene, Cl₂, oleum
Temperature50–70°C
Reaction time6–8 hours
Yield68–75%

Limitation : Higher risk of polysubstitution compared to stepwise approaches.

Industrial-Scale Production

Batch Reactor Configuration

Large-scale synthesis employs glass-lined reactors with:

  • Agitation systems : Anchor-type impellers for viscous mixtures.

  • Temperature control : External cooling jackets maintain 80–85°C.

Case study : A patent-described batch process produced sodium isopropyl naphthalene sulfonate with 44.2% surfactant solids, demonstrating scalability.

Continuous Flow Systems

Modern plants utilize continuous sulfonation reactors for higher throughput:

  • Mixing zone : Naphthalene and oleum combine at 80°C.

  • Degassing unit : Removes HCl/SO₃ vapors under vacuum.

  • Neutralization loop : In-line NaOH addition ensures pH 7–8.

Efficiency : Continuous systems reduce reaction time by 40% compared to batch methods.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Sulfonation-Neutralization70–75%>95%HighLow
Diazotization72%99%ModerateHigh
Direct One-Pot68%85–90%HighModerate

Key findings :

  • Sulfonation-neutralization remains the most cost-effective for industrial use.

  • Diazotization suits high-purity pharmaceutical applications despite higher costs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Chloronaphthalene-1-sulfonate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by chlorination. Key steps include temperature control (e.g., maintaining 0–5°C during sulfonation to minimize side reactions) and purification via recrystallization or column chromatography. Purity validation requires combining techniques:

  • HPLC (≥95% purity threshold) .
  • Elemental analysis to confirm C, H, Cl, S, and O percentages .
  • Melting point consistency with literature values .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to identify aromatic proton environments and confirm sulfonate/chlorine substitution patterns. Deuterated DMSO is preferred due to compound solubility .
  • FT-IR : Detect sulfonate S=O stretching (1150–1250 cm1^{-1}) and C-Cl bonds (550–850 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M-H]^- at m/z 303.2) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Dissolve in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 254 nm over 72 hours .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C for sulfonates) .

Advanced Research Questions

Q. How can contradictions in NMR data arising from rotational isomerism be resolved?

  • Methodological Answer : Rotational isomers (e.g., sulfonate group orientation) may split NMR peaks. Strategies include:

  • Variable Temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split signals and confirm dynamic exchange .
  • DFT Calculations : Model energy barriers between isomers using Gaussian or ORCA software to predict dominant conformers .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to distinguish isomers .

Q. What experimental designs optimize the sulfonate group’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura reactions with aryl boronic acids. Monitor yields via GC-MS .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic displacement .
  • Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates and identify rate-limiting steps .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and LC50_{50} values for aquatic organisms .
  • Molecular Dynamics : Simulate interactions with biological membranes (e.g., POPC bilayers) to assess bioaccumulation potential .

Q. What strategies address conflicting bioactivity results in cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with 8–10 concentration points to rule out false positives/negatives .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with assays .
  • Cell Line Validation : Confirm receptor expression (e.g., via qPCR) to ensure target relevance .

Data Management & Reproducibility

Q. How should large chromatographic datasets be analyzed to ensure reproducibility?

  • Methodological Answer :

  • Peak Alignment : Use OpenChrom or MZmine for batch processing and retention time correction .
  • Statistical Validation : Apply ANOVA or PCA to distinguish technical vs. biological variability .
  • Metadata Documentation : Follow FAIR principles to archive raw data (e.g., on Zenodo) with experimental parameters (column type, gradient profile) .

Contradiction & Conflict Analysis

Q. How to reconcile discrepancies in reported solubility profiles across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD 105 guidelines for measuring solubility in water, DMSO, and ethanol .
  • Particle Size Control : Use ball milling to ensure uniform particle distribution (e.g., <50 µm) .
  • Inter-laboratory Comparisons : Share samples with collaborators to validate methods .

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